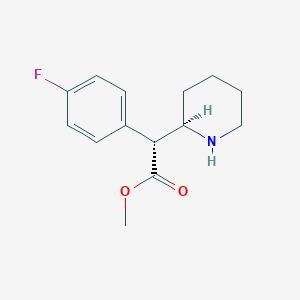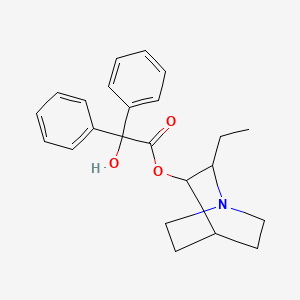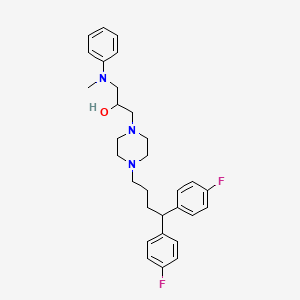
4-(4,4-Bis(4-fluorophenyl)butyl)-alpha-((methylphenylamino)methyl)-1-piperazineethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4,4-Bis(4-fluorophenyl)butyl)-alpha-((methylphenylamino)methyl)-1-piperazineethanol is a complex organic compound that features a piperazine ring substituted with a butyl chain bearing two fluorophenyl groups and an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4-Bis(4-fluorophenyl)butyl)-alpha-((methylphenylamino)methyl)-1-piperazineethanol typically involves multiple steps:
Formation of the Butyl Chain: The butyl chain with fluorophenyl groups can be synthesized by reacting fluorobenzene with aluminum chloride to form 4,4’-difluorobenzophenone.
Attachment to Piperazine: The synthesized butyl chain is then attached to a piperazine ring through a nucleophilic substitution reaction.
Introduction of the Ethanol Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-(4,4-Bis(4-fluorophenyl)butyl)-alpha-((methylphenylamino)methyl)-1-piperazineethanol undergoes several types of chemical reactions:
Oxidation: The ethanol group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The fluorophenyl groups can undergo substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the electron-withdrawing fluorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted compounds with different functional groups replacing the fluorophenyl groups.
Scientific Research Applications
4-(4,4-Bis(4-fluorophenyl)butyl)-alpha-((methylphenylamino)methyl)-1-piperazineethanol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as polymers with specific electronic or optical properties.
Biological Research: It is used in studies investigating the interactions of complex organic molecules with biological systems, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-(4,4-Bis(4-fluorophenyl)butyl)-alpha-((methylphenylamino)methyl)-1-piperazineethanol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in neurological pathways.
Pathways Involved: It can modulate signaling pathways by binding to receptors or inhibiting enzymes, leading to changes in cellular responses.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: A simpler compound with similar fluorophenyl groups but lacking the piperazine and ethanol functionalities.
Bis(4-fluorophenyl)methanone: Another related compound with two fluorophenyl groups attached to a central carbonyl group.
Uniqueness
4-(4,4-Bis(4-fluorophenyl)butyl)-alpha-((methylphenylamino)methyl)-1-piperazineethanol is unique due to its combination of a piperazine ring, a butyl chain with fluorophenyl groups, and an ethanol group. This unique structure imparts specific chemical and biological properties that are not found in simpler related compounds.
Properties
CAS No. |
143760-12-7 |
|---|---|
Molecular Formula |
C30H37F2N3O |
Molecular Weight |
493.6 g/mol |
IUPAC Name |
1-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]-3-(N-methylanilino)propan-2-ol |
InChI |
InChI=1S/C30H37F2N3O/c1-33(28-6-3-2-4-7-28)22-29(36)23-35-20-18-34(19-21-35)17-5-8-30(24-9-13-26(31)14-10-24)25-11-15-27(32)16-12-25/h2-4,6-7,9-16,29-30,36H,5,8,17-23H2,1H3 |
InChI Key |
NMSBFDKFFPXEIV-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(CN1CCN(CC1)CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


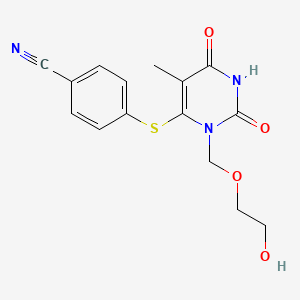
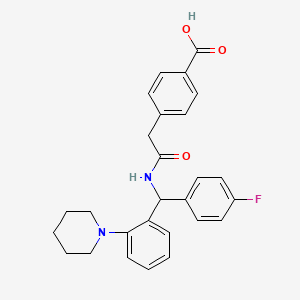
![1-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-(4-naphthalen-1-ylbutyl)piperazine](/img/structure/B12786410.png)
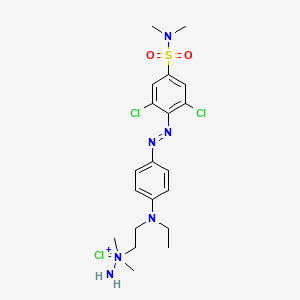
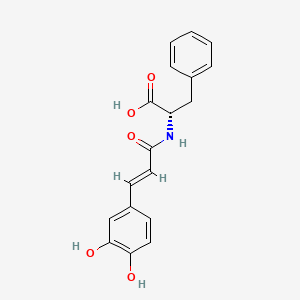
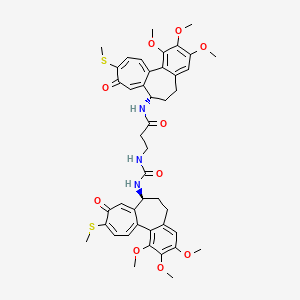

![2-Naphthalenesulfonic acid, 6-amino-5-[(2,5-dichloro-4-sulfophenyl)azo]-4-hydroxy-](/img/structure/B12786443.png)

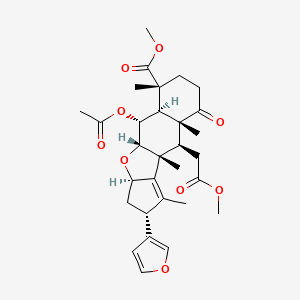
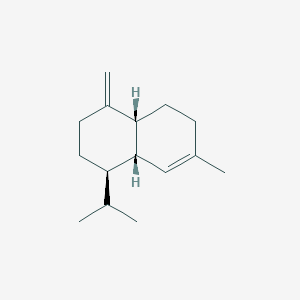
![N-[(E)-1-pyrazin-2-ylethylideneamino]-3-azabicyclo[3.2.2]nonane-3-carbothioamide](/img/structure/B12786479.png)
